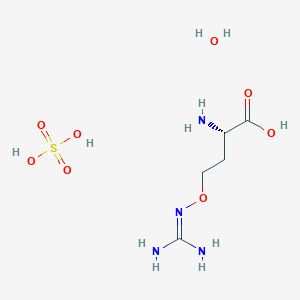

L-(+)-Canavanine sulfate salt monohydrate

Descripción general

Descripción

L-(+)-Canavanine sulfate salt monohydrate is a non-protein amino acid that has been found to have various biological activities. It is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In

Aplicaciones Científicas De Investigación

Inhibition of Cellular Function

L-Canavanine is a non-protein amino acid that exhibits toxic properties in both animal and plant systems. It acts as an arginine analog and disrupts cellular function by being mistakenly incorporated into proteins in place of arginine. This incorporation leads to the formation of dysfunctional proteins, which can rapidly disrupt cellular processes .

Anticancer Research

Due to its ability to be incorporated into proteins in place of arginine, L-Canavanine has been studied for its potential as an anticancer agent. The compound’s mode of action is believed to involve the synthesis of non-functional proteins in cancer cells, thereby inhibiting their growth and proliferation .

Allelopathy and Plant Defense

L-Canavanine has been identified as a potent allelochemical. It is produced by many legumes and accumulates mainly in seeds and newly germinating sprouts. Its toxicity has been associated with providing a chemical defense mechanism against herbivores and competing plants .

Modulation of Nitric Oxide Synthesis

In mammalian systems, L-Canavanine acts as an inhibitor of nitric oxide synthase (NOS) activity. This inhibition can lead to alterations in the antioxidant system and S-nitrosoglutathione metabolism, as observed in studies involving tomato roots treated with L-Canavanine .

Research on Polyamine Metabolism

L-Canavanine’s impact on cellular function extends to the disruption of polyamine metabolism. It has been used as a tool to study the regulation or modulation of polyamine–nitric oxide cross-talk in higher plants .

Yeast Translation Studies

In microbiological research, L-Canavanine sulfate salt has been utilized as a translation inhibitor in yeast translation studies. It is also a component of synthetic complete (SC) drop-out medium used for screening yeast in canavanine mutation frequency assays .

Propiedades

IUPAC Name |

(2S)-2-amino-4-(diaminomethylideneamino)oxybutanoic acid;sulfuric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3.H2O4S.H2O/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4;/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4);1H2/t3-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZYVMUIGJIRTN-QTNFYWBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON=C(N)N)C(C(=O)O)N.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CON=C(N)N)[C@@H](C(=O)O)N.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423561 | |

| Record name | L-(+)-Canavanine sulfate salt monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-(+)-Canavanine sulfate salt monohydrate | |

CAS RN |

206996-57-8 | |

| Record name | L-(+)-Canavanine sulfate salt monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

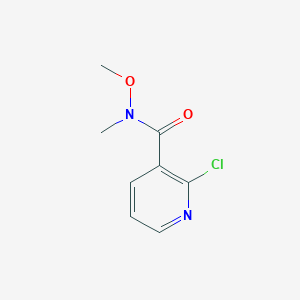

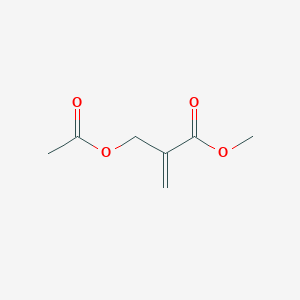

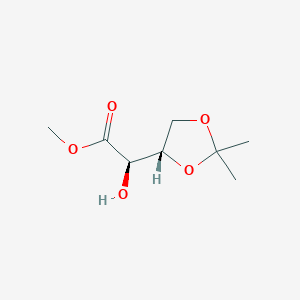

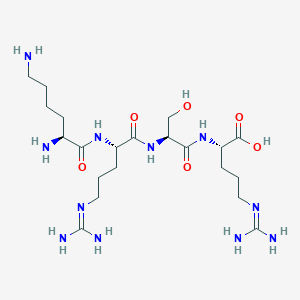

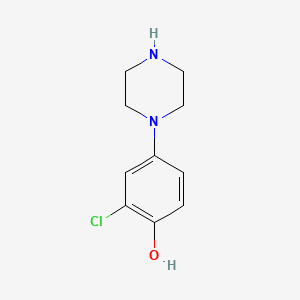

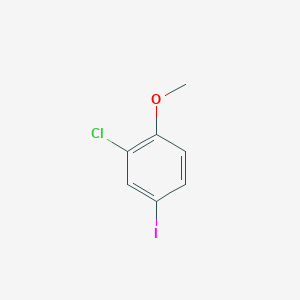

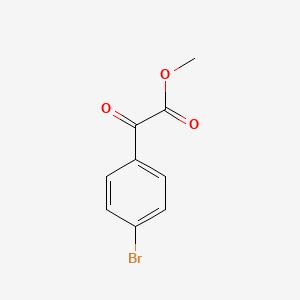

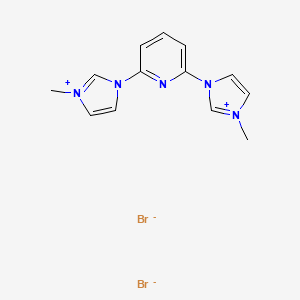

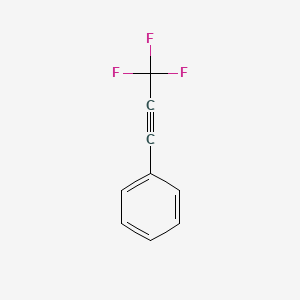

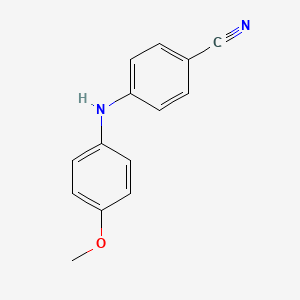

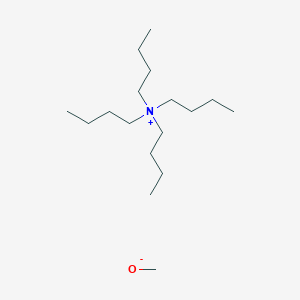

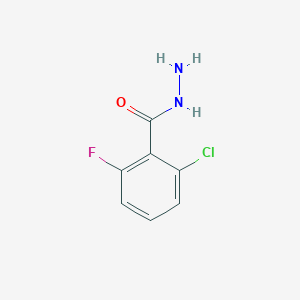

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.